[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol
Description
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol is a bicyclic carbocyclic compound featuring a fused bicyclo[3.2.0]heptane core. Its structure includes a hydroxymethyl group (-CH2OH) at position 3 and an amino (-NH2) group at position 6, with stereochemistry defined as (1S,5S).
Properties
IUPAC Name |
[(1S,5S)-6-amino-3-bicyclo[3.2.0]heptanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-3-6-1-5(4-10)2-7(6)8/h5-8,10H,1-4,9H2/t5?,6-,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPNMLFIXIZPZ-BWWPFHEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC2N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@H]2CC1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol can be achieved through several synthetic routes. One common method involves the use of a formal [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclic core under mild conditions . This reaction typically employs organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would produce a primary amine.
Scientific Research Applications
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect molecular pathways and cellular processes, making this compound of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol with structurally related bicyclic derivatives, highlighting key differences in substituents, stereochemistry, and applications.
Key Observations:
Structural Variations :
- Ring Heteroatoms : Replacement of carbon with nitrogen (aza) or oxygen (oxa) alters electronic properties and hydrogen-bonding capacity .
- Substituent Position : Hydroxymethyl at position 3 vs. 6 affects spatial orientation and interaction with biological targets .
Stereochemical Impact :
- The (1S,5S) configuration in the target compound and Sofinicline suggests stereoselective binding to receptors, contrasting with racemic mixtures (e.g., ) that may exhibit reduced specificity .
Biological Activity :
- Sofinicline’s dichloropyridyl group enables potent nicotinic receptor agonism, while the purine-substituted analog () targets viral enzymes .
- The absence of bulky substituents in the target compound may favor blood-brain barrier penetration for CNS applications.
Synthetic Challenges :
- Stereocontrolled synthesis of bicyclo[3.2.0]heptane derivatives often requires chiral catalysts or enzymatic resolution, as seen in halogenated ketone biotransformations () .
Biological Activity
[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol is a bicyclic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H15NO
- CAS Number : 2137440-44-7
The biological activity of this compound is primarily attributed to its functional groups:
- Amino Group : Facilitates hydrogen bonding with biological targets, potentially influencing enzymatic activity.
- Hydroxyl Group : Participates in biochemical reactions, enhancing solubility and reactivity.
These interactions can lead to modulation of various physiological pathways, which may include inhibition or activation of specific enzymes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated its potential as an inhibitor of bacterial secretion systems, which are crucial for pathogenicity in bacteria such as Escherichia coli and Salmonella .
Neuropharmacological Effects
The bicyclic structure may also suggest neuropharmacological applications. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways . This could imply potential uses in treating neurological disorders.
Case Studies
- Inhibition of Type III Secretion Systems :
- Neurotransmitter Modulation :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
